4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one
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Overview
Description
4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyridinones, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and hydroxylation steps to yield the desired pyridinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-hydroxy-2-pyrones: Used in the synthesis of natural products and have versatile bioactivity.
Uniqueness
4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of a pyridinone core with a propylphenyl substituent makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-2-3-12-4-6-13(7-5-12)8-9-14-10-15(18)11-16(19)17-14/h4-7,10-11H,2-3,8-9H2,1H3,(H2,17,18,19) |
InChI Key |
HTNHXOPIEJQITI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC2=CC(=CC(=O)N2)O |
Origin of Product |
United States |
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